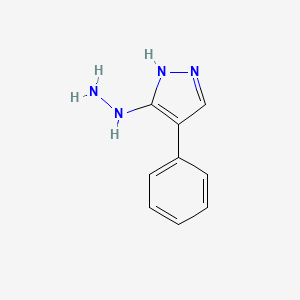
5-Hydrazinyl-4-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinyl-4-phenyl-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 3-Hydrazinyl-4-phenyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, a hydrazinyl group at position 3, and a phenyl group at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-4-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction of phenylhydrazine with 1,3-diketones under acidic conditions can yield the desired pyrazole derivative . Another method involves the use of hydrazones, which can be cyclized to form pyrazoles in the presence of catalysts such as copper or palladium .
Industrial Production Methods: Industrial production of 3-Hydrazinyl-4-phenyl-1H-pyrazole typically involves scalable and efficient synthetic routes. One-pot multicomponent reactions, which combine aldehydes, hydrazines, and other reagents, are often employed due to their simplicity and high yields . Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydrazinyl-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of hydrazones or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions
Major Products: The major products formed from these reactions include substituted pyrazoles, hydrazones, and other derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydrazinyl-4-phenyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways. It has shown promise in inhibiting specific enzymes involved in disease processes .
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, 3-Hydrazinyl-4-phenyl-1H-pyrazole is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 3-Hydrazinyl-4-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound has been shown to interfere with cellular pathways by modulating enzyme activity and affecting signal transduction .
Vergleich Mit ähnlichen Verbindungen
- 3-Phenyl-1H-pyrazole-4-carboxylic acid
- 1-Phenyl-3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-pyrazole-4-carbaldehyde
- 4-(4-bromophenyl)-2-((Z)-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-3-phenyl-2,3-dihydrothiazole
Uniqueness: 3-Hydrazinyl-4-phenyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity. This differentiates it from other pyrazole derivatives that may lack this functional group .
Eigenschaften
CAS-Nummer |
89569-40-4 |
|---|---|
Molekularformel |
C9H10N4 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(4-phenyl-1H-pyrazol-5-yl)hydrazine |
InChI |
InChI=1S/C9H10N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12,13) |
InChI-Schlüssel |
YPRVSXYHVKBTIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


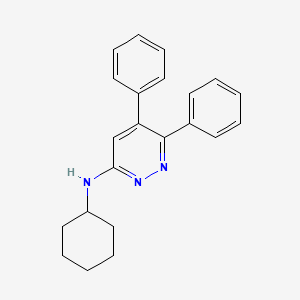
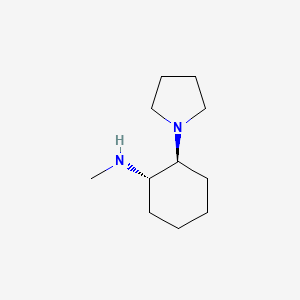

![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)
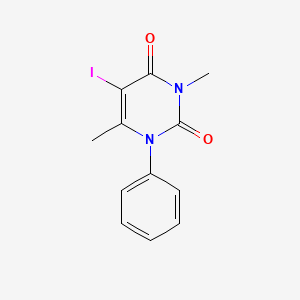
![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)
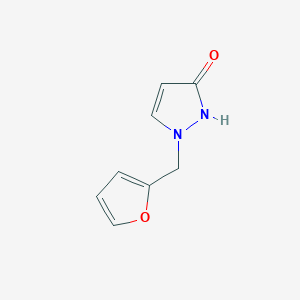
![6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12910959.png)
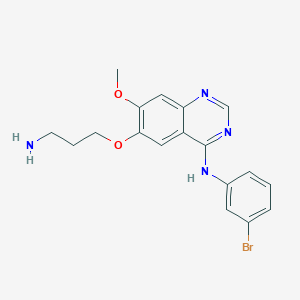
![Ethanone, 1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]-](/img/structure/B12910965.png)
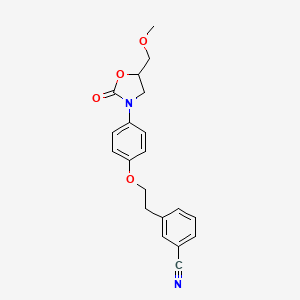
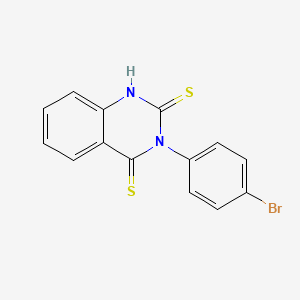
![7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12910995.png)
